4-[(4-Methylcyclohexyl)amino]butan-2-ol
Description
4-[(4-Methylcyclohexyl)amino]butan-2-ol is a secondary amine-alcohol compound characterized by a butan-2-ol backbone with a 4-methylcyclohexylamino substituent at the fourth carbon. Its molecular formula is C₁₁H₂₁NO (calculated), with a molecular weight of 183.29 g/mol.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-[(4-methylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-3-5-11(6-4-9)12-8-7-10(2)13/h9-13H,3-8H2,1-2H3 |
InChI Key |
DORFCIJQNDTUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylcyclohexyl)amino]butan-2-ol typically involves the reaction of 4-methylcyclohexylamine with 2-butanone under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Methylcyclohexyl)amino]butan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-[(4-Methylcyclohexyl)amino]butan-2-one.
Reduction: Formation of 4-[(4-Methylcyclohexyl)amino]butane.
Substitution: Formation of N-alkylated derivatives of 4-[(4-Methylcyclohexyl)amino]butan-2-ol.
Scientific Research Applications
4-[(4-Methylcyclohexyl)amino]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol
Structure : Features a bipyridine core (two pyridine rings linked at the 2,2'-positions) with a 4'-methyl substituent and a butan-2-ol chain.
Molecular Formula : C₁₅H₁₈N₂O.
Molecular Weight : 242.32 g/mol.
Key Differences :
- The bipyridine moiety introduces π-conjugation and metal-coordination capabilities, unlike the aliphatic cyclohexyl group in the target compound.
- Hazards: Classified as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and respiratory irritant (H335) . Applications: Used in chemical manufacturing and laboratory settings, possibly in coordination chemistry or catalysis .
2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}butan-1-ol
Structure: A butan-1-ol chain with a cyclohexylamino group substituted by a 2-methylbutan-2-yl moiety. Molecular Formula: C₁₅H₃₁NO. Molecular Weight: 241.41 g/mol. Key Differences:
Ethyl 4-(4-Methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate
Structure: An ester derivative with dual 4-methoxyphenyl groups and a methylene moiety. Molecular Formula: C₂₁H₂₃NO₅. Molecular Weight: 369.41 g/mol. Key Differences:
- Aromatic methoxyphenyl groups enhance lipophilicity and electronic resonance, contrasting with the aliphatic cyclohexyl group.
- The ester and methylene functionalities increase reactivity toward nucleophilic or electrophilic agents . Applications: Potential use in polymer chemistry or as a precursor for bioactive molecules due to its conjugated system .
Data Table: Comparative Properties
Research Findings and Structural Implications
- Steric Effects : The 4-methylcyclohexyl group in the target compound likely reduces reactivity compared to the bipyridine analog but enhances lipid solubility for membrane penetration .
- Toxicity Profile : Aromatic systems (e.g., bipyridine) correlate with higher acute toxicity compared to aliphatic cyclohexyl derivatives, emphasizing the role of electronic structure in hazard classification .
Biological Activity
4-[(4-Methylcyclohexyl)amino]butan-2-ol, also referred to as 4-(4-methylcyclohexyl)butan-2-ol, is an organic compound with a significant potential for various biological activities due to its structural characteristics. The compound features a butanol backbone with a hydroxyl group (-OH) and a cyclohexyl substituent, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{12}H_{23}N_1O_1
- Molecular Weight : 184.32 g/mol
- Structure : The compound has a unique structure that allows it to interact with lipid membranes and protein active sites due to its hydrophobic nature and ability to form hydrogen bonds.
Biological Activity Overview
Research on the biological activity of 4-[(4-Methylcyclohexyl)amino]butan-2-ol indicates potential applications in pharmacology, particularly in relation to neurotransmitter systems and cellular signaling pathways.
- Interaction with GABA Transporters :
- Phospholipidosis Assay :
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the effects of 4-[(4-Methylcyclohexyl)amino]butan-2-ol:
Case Studies
-
Neuropathic Pain Management :
- A study highlighted the potential of functionalized amino acids similar to 4-[(4-Methylcyclohexyl)amino]butan-2-ol in managing neuropathic pain through selective inhibition of GABA transporters. The findings suggest that modifications to the amino acid structure can enhance potency and selectivity against specific transporter subtypes .
-
Pharmacological Screening :
- In pharmacological screening assays, compounds exhibiting similar structural features were evaluated for their efficacy in inhibiting phospholipase A2, a key enzyme involved in lipid metabolism. These studies suggest that 4-[(4-Methylcyclohexyl)amino]butan-2-ol may have therapeutic implications in conditions associated with dysregulated lipid metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
